(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
CAS No.: 60603-99-8
Cat. No.: VC4115140
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60603-99-8 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) |
| Standard InChI Key | HHEJKMIMUJVQPB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C=CN1CC(=O)O)O |
| Canonical SMILES | CC1=C(C(=O)C=CN1CC(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 183.16 g/mol . Key structural features include:
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A pyridine ring substituted with a hydroxyl group (-OH) at position 3.
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A methyl group (-CH) at position 2.
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A ketone (=O) at position 4.
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An acetic acid (-CHCOOH) side chain at position 1.
The planar pyridine ring and electron-withdrawing ketone group facilitate resonance stabilization, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination .
Spectral Characterization
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FT-IR: Peaks at 3424 cm (O-H stretch), 1720 cm (C=O of carboxylic acid), and 1626 cm (C=O of pyridinone) .
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H-NMR: Signals at δ 6.6 ppm (pyridine proton), δ 2.0 ppm (methyl group), and δ 3.87 ppm (methoxy group in ester derivatives) .
Synthesis and Derivatives
Primary Synthetic Routes
The compound is synthesized via a condensation reaction between maltol (3-hydroxy-2-methyl-4-pyrone) and glycine in aqueous medium under basic conditions (pH 9) :
Yield: 19% after recrystallization .
Table 1: Comparative Synthesis of Derivatives
Structural Modifications
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Chain elongation: Propanoic, butanoic, and hexanoic acid analogs exhibit varied solid-state behaviors (neutral vs. zwitterionic forms) depending on solvent polarity .
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Metal complexes: Coordination with Cu(II) and Zn(II) enhances stability and bioactivity, as shown by DFT calculations .
Biological Activities
Tyrosinase Inhibition
The compound and its derivatives competitively inhibit tyrosinase, an enzyme critical in melanin biosynthesis:
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IC: 25.82 μM for 4-hydroxy-3-methoxybenzylidene hydrazide derivative (vs. 16.68 μM for kojic acid) .
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Molecular docking: The hydroxyl and ketone groups form hydrogen bonds with His244 and Arg268 residues in the tyrosinase active site .
Antioxidant Properties
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DPPH assay: EC values range from 12–45 μM, surpassing ascorbic acid in some analogs .
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Mechanism: Radical scavenging via electron donation from the hydroxyl and pyridinone moieties .
Metal Chelation
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Binding affinity: Forms stable complexes with Fe(III) () and Cu(II) () .
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Neuroprotection: Reduces oxidative stress in neuronal cells by sequestering redox-active metals .
Applications in Medicinal Chemistry
Cosmetic Formulations
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Skin lightening: Inhibits melanogenesis by 60–70% at 50 μM concentrations .
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Anti-aging: Collagen protection via MMP-9 inhibition (IC = 18.4 μM) .
Neurodegenerative Disease Therapy
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Alzheimer’s disease: Chelates Aβ-bound Cu(II), reducing amyloid aggregation by 40% in vitro .
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Parkinson’s disease: Attenuates α-synuclein fibrillation by 55% at 100 μM .
Industrial Catalysis
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Epoxidation catalyst: Converts geraniol to geraniol oxide with 89% efficiency in the presence of VO(IV) complexes .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
| Compound | Key Features | Unique Properties |
|---|---|---|
| 3-Hydroxy-4-pyridinone | Single hydroxyl group on pyridine | Strong Fe(III) chelation () |
| Deferiprone | 1,2-Dimethyl-3-hydroxy-4-pyridinone | FDA-approved for iron overload |
| 6-Hydroxypyridine-3-carboxylic acid | Carboxylic acid at position 3 | Anti-inflammatory activity (IC = 8.2 μM) |
Recent Advances and Future Directions
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